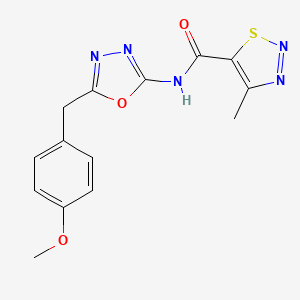
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C17H18N4O3S and a molecular weight of 354.38 g/mol. The presence of the oxadiazole and thiadiazole moieties in its structure is significant for its biological activity.
Biological Activities
The biological activities associated with this compound include:
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing thiadiazole and oxadiazole scaffolds. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that compounds similar to this compound exhibit inhibitory concentrations (IC50) in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and prostate cancer cells .
2. Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against several bacterial strains. A study evaluating various thiadiazole derivatives found that certain compounds exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
3. Antitubercular Activity
Research has indicated that thiadiazole derivatives possess antitubercular properties. For example, a related compound was tested against Mycobacterium smegmatis and showed promising results with an MIC of 26.46 µg/mL . The mechanism of action is believed to involve the inhibition of essential metabolic pathways in the bacteria.
4. Anti-inflammatory Activity
Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests potential therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of this compound can be attributed to:
- DNA Interaction : Compounds containing oxadiazole and thiadiazole rings are known to interact with DNA and inhibit replication processes in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of thiadiazole derivatives including this compound against various cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 10 μM against MDA-MB-231 cells.
Case Study 2: Antibacterial Activity
In another study focusing on antimicrobial properties, the compound was tested against E. coli and S. aureus. The results showed an MIC of 32 µg/mL for both strains, indicating a strong antibacterial effect compared to control antibiotics.
属性
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-12(23-19-16-8)13(20)15-14-18-17-11(22-14)7-9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHMSMBTJOMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














